1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine
Overview
Description
“1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine” is a chemical compound with the CAS Number: 5059-36-9 . It has a molecular weight of 207.32 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21N3/c1-11-3-4-12(2)15(11)10-9-14-7-5-13-6-8-14/h3-4,13H,5-10H2,1-2H3 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a boiling point of 345.8±42.0 °C at 760 mmHg . The density of this compound is 1.1±0.1 g/cm3 . It has a flash point of 162.9±27.9 °C .Scientific Research Applications
1. Metabolic Studies and Pharmacokinetics
- Metabolism of HIV-1 Protease Inhibitor L-735,524 : The study detailed the metabolic pathways of L-735,524, an HIV-1 protease inhibitor. It identified major metabolic pathways involving glucuronidation, N-oxidation, para-hydroxylation, and other processes, highlighting the complexity of drug metabolism and excretion in humans (Balani et al., 1995).
- Metabolism and Disposition in Humans : Papers on Venetoclax and BMS-690514 explored the extensive metabolism these compounds undergo in the human body, detailing the various metabolic pathways and the disposition of metabolites in humans (Liu et al., 2017); (Christopher et al., 2010).
2. Therapeutic and Clinical Studies
- 5-HT1A Receptor Antagonist in Anxiety and Mood Disorders : Research on DU 125530 explored its potential as a 5-HT1A antagonist with applications in treating anxiety and mood disorders. The study involved assessing receptor occupancy in healthy male volunteers, providing insights into the drug's tolerability and dosage considerations (Rabiner et al., 2002).
- Treatment of Enterobius Vermicularis Infections : A study on piperazine hydrate and pyrvinium pamoate demonstrated their efficacy as anthelmintics against ascariasis and oxyuriasis infestations, showcasing the therapeutic applications of piperazine derivatives in treating parasitic infections (Barua et al., 1979).
3. Research on Psychoactive Substances
- Psychoactive Substance Analysis : Studies on substances like MT-45 and TFMPP provided insights into the effects, metabolism, and potential risks associated with novel psychoactive substances. This research helps in understanding the pharmacodynamics and potential public health impacts of these substances (Papsun et al., 2016); (Jan et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
1-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-11-3-4-12(2)15(11)10-9-14-7-5-13-6-8-14/h3-4,13H,5-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXFRFXXDHSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCN2CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198618 | |
Record name | 1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5059-36-9 | |
Record name | 1-(2-(2,5-Dimethylpyrrol-1-yl)ethyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005059369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5059-36-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7T3AJ53DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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